N-(tetradecanoyl)-sphinganine

描述

C14 dihydroceramide is a synthetic dihydroceramide. Acylation of sphinganine with myristoyl (FA-CoA with C14 acyl chain) by dihydro ceramide synthase 1, yields C14-dihydroceramide.

Cer(D18:0/14:0), also known as C14DH cer or DHC-a 18:0/14:0, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:0/14:0) is considered to be a ceramide lipid molecule. Cer(D18:0/14:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/14:0) has been primarily detected in blood. Within the cell, cer(D18:0/14:0) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/14:0) can be converted into ins-1-p-cer(D18:0/14:0)(1-).

N-tetradecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as tetradecanoyl (myristoyl).

作用机制

- Ceramides play essential roles in tissues, but DhCers are less prevalent. Despite this, they are now recognized as important players in various biological processes distinct from ceramides .

- Notably, inhibiting dihydroceramide desaturase (DES1) activity elevates DhCer levels, leading to cellular stress, autophagy, and early apoptosis .

Target of Action

Mode of Action

Biochemical Pathways

生化分析

Biochemical Properties

C14 Dihydroceramide interacts with various enzymes, proteins, and other biomolecules. It is synthesized in the endoplasmic reticulum (ER) through the acylation of sphinganine molecules by six isoforms of ceramide synthase . This process gives rise to dihydroceramide with varying acyl chain lengths .

Cellular Effects

C14 Dihydroceramide has been found to be involved in various cellular processes, including cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

C14 Dihydroceramide exerts its effects at the molecular level through various mechanisms. It is involved in the generation of more complex sphingolipids in the Golgi apparatus .

Metabolic Pathways

C14 Dihydroceramide is involved in the de novo sphingolipid biosynthesis pathway . It is a substrate for the generation of more complex sphingolipids in the Golgi apparatus .

Subcellular Localization

The subcellular localization of C14 Dihydroceramide is primarily in the endoplasmic reticulum (ER), where it is synthesized

生物活性

N-(tetradecanoyl)-sphinganine, also known as N-tetradecanoylsphinganine or myristoylsphingosine, is a member of the sphingolipid family, specifically classified as a ceramide. This compound exhibits significant biological activity, influencing various cellular processes and pathways. This article reviews its biological activities, mechanisms of action, and relevant research findings.

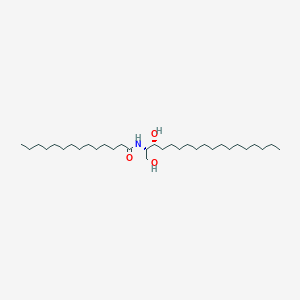

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a long-chain fatty acid (tetradecanoic acid) attached to a sphingoid base. Its structure allows it to integrate into cellular membranes and participate in signaling pathways.

1. Cell Signaling

This compound plays a crucial role in cell signaling pathways, particularly in apoptosis and cell growth regulation. It has been shown to activate various kinases, including:

- Casein Kinase : Involved in multiple signaling pathways that regulate cell cycle progression.

- EGF-Receptor Tyrosine Kinase : Implicated in cellular responses to growth factors.

- Phospholipase D : Participates in the hydrolysis of phospholipids, generating bioactive lipids that mediate signaling events .

2. Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit certain enzymes such as:

- RNA Primase : Involved in RNA synthesis during DNA replication.

- Monoacylglycerol Acyltransferase : Plays a role in lipid metabolism .

These inhibitory effects suggest potential applications in regulating metabolic diseases and cancer.

Study 1: Impact on Cancer Cell Proliferation

A study explored the effects of this compound on cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells, demonstrating its potential as an anti-cancer agent. The mechanism involved the activation of stress-activated protein kinases (SAPKs), leading to increased expression of pro-apoptotic factors .

Study 2: Role in Inflammation

Another study investigated the role of this compound in inflammatory responses. It was shown to modulate cytokine production in macrophages, reducing the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in treating inflammatory diseases .

Comparative Biological Activity Table

| Biological Activity | Mechanism of Action | Implications |

|---|---|---|

| Cell Signaling | Activates kinases (e.g., Casein Kinase) | Regulates cell growth and apoptosis |

| Enzyme Inhibition | Inhibits RNA Primase and Monoacylglycerol Acyltransferase | Potential use in cancer therapy |

| Anti-inflammatory Effects | Modulates cytokine production | Therapeutic potential in inflammation |

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It can be produced from ceramide through hydrolysis and is also a precursor for more complex sphingolipids. Understanding these pathways is crucial for developing interventions targeting metabolic disorders.

科学研究应用

Role in Lipid Metabolism and Cell Signaling

N-(Tetradecanoyl)-sphinganine is widely used in studies focusing on lipid metabolism and cell signaling pathways . Research indicates that it influences critical cellular processes, including:

- Apoptosis : It plays a role in programmed cell death, which is vital for maintaining cellular homeostasis.

- Cell Proliferation : It modulates cell growth and division, impacting tissue development and repair.

- Inflammation : The compound has been implicated in inflammatory responses, making it a target for therapeutic interventions.

Studies have shown that this compound interacts with various proteins, including the tumor suppressor protein p53, enhancing its activity under stress conditions. This interaction suggests its potential role in cancer research and therapy .

Pharmaceutical Development

The compound's unique biological activities have led to its exploration in pharmaceutical development . It is being investigated for:

- Cancer Therapeutics : Due to its involvement in apoptosis and cell signaling, this compound is being studied as a potential therapeutic agent for various cancers.

- Neurodegenerative Diseases : Its role in cell signaling makes it relevant for research into diseases like Alzheimer's and Parkinson's, where lipid metabolism is disrupted.

- Metabolic Disorders : Investigations into its effects on metabolic pathways could lead to new treatments for conditions like obesity and diabetes.

Research on Cellular Dynamics

This compound is also utilized in studies examining cell membrane dynamics and the formation of lipid rafts. These studies are crucial for understanding how cells communicate and respond to their environment. The compound's ability to influence membrane properties can provide insights into:

- Signal Transduction : Understanding how signals are transmitted across membranes.

- Pathogen Interaction : Investigating how pathogens exploit lipid dynamics for entry into host cells .

Comparative Analysis with Other Ceramides

To understand the specific applications of this compound better, it is useful to compare it with other ceramides. Below is a table summarizing some related compounds:

| Compound Name | Acyl Chain Length | Unique Features |

|---|---|---|

| N-(Dodecanoyl)-sphing-4-enine | 12 carbons | Shorter acyl chain affecting binding |

| N-(Hexadecanoyl)-sphing-4-enine | 16 carbons | Longer chain with different biological activities |

| N-(Octadecanoyl)-sphing-4-enine | 18 carbons | Associated with different metabolic pathways |

| N-(Eicosanoyl)-sphing-4-enine | 20 carbons | Potentially involved in inflammation response |

| N-(Tetracosanoyl)-sphing-4-enine | 24 carbons | Longer chain impacting membrane properties |

This table highlights how the unique interaction profile of this compound differentiates it from other ceramides, particularly concerning its role in cellular stress responses .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in various research contexts:

- A study demonstrated its role in enhancing p53 activity under oxidative stress conditions, suggesting potential applications in cancer therapies that aim to restore p53 function .

- Another investigation into lipid droplets revealed that this compound could serve as a biomarker for metabolic disorders, providing insights into non-alcoholic fatty liver disease .

属性

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTSZXVRDXQARY-IOWSJCHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H65NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437370 | |

| Record name | C14 Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61389-70-6 | |

| Record name | C14-Dihydroceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61389-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C14 Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。